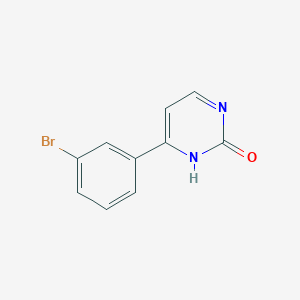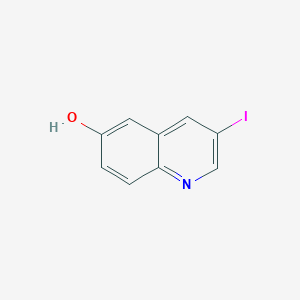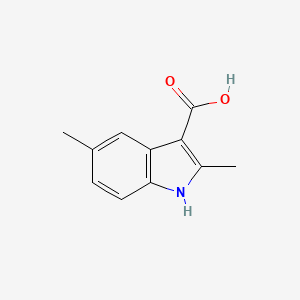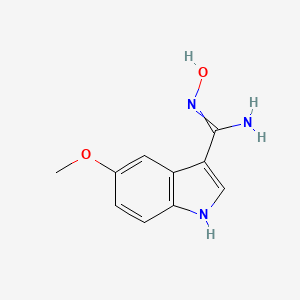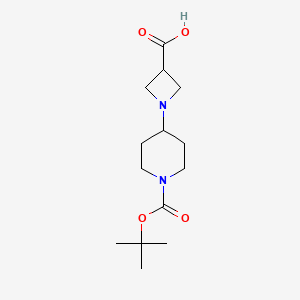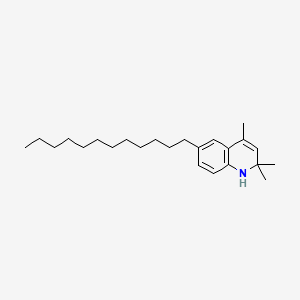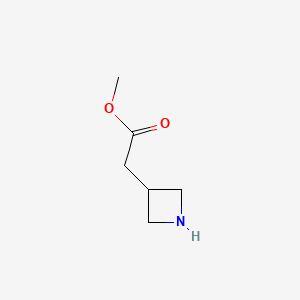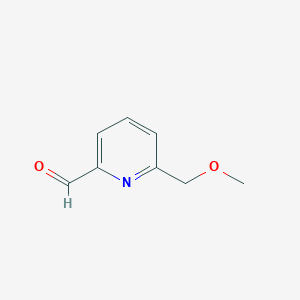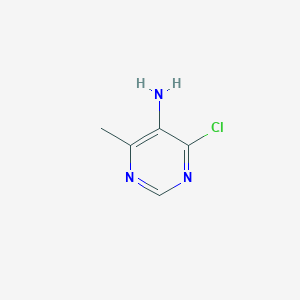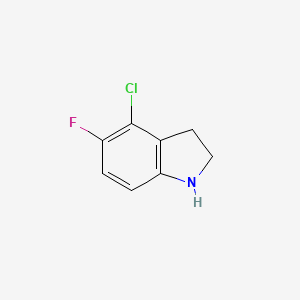
4-Chloro-5-fluoroindoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds using multireactive building blocks is a common theme in the literature. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various nitrogenous heterocycles, including benzimidazoles and quinoxalinones, through a process involving immobilization on Rink resin, chlorine substitution, and cyclization . Similarly, 7-fluoroquinazoline-2,4-diol, an intermediate in anticancer drug synthesis, is produced from 2-amino-4-fluoro benzoic acid through cyclization, chlorination, and nucleophilic substitution .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using techniques such as X-ray diffraction, NMR, and MS. For example, the structure of 5-fluoro-2,9-dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline was determined by single-crystal X-ray diffraction . The molecular conformation of 4-fluoroisoquinoline-5-sulfonyl chloride was influenced by steric repulsion between the chlorosulfonyl group and the neighboring F atom .
Chemical Reactions Analysis
Chemical reactions involving halogenated compounds are diverse. Chlorination and iodination of 8-methylquinoline with chlorine or iodine in the presence of silver sulfate resulted in 5-chloro- and 5-iodo-8-methylquinoline . The reactivity of chloroisothiocyanatoquinolines with primary and secondary amines to produce fluorescent thiazoloquinolines has been demonstrated, highlighting the potential for derivatization in analytical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are crucial for their function as building blocks or active molecules. The electrochemical properties of 4,7-diamino-1,10-phenanthrolines and their precursors were investigated using cyclic voltammetry, and the spatial distribution of frontier molecular orbitals was calculated using DFT . The photophysical properties of a novel fluorescein derivative were studied, showing its potential as a sensor for solvents, protons, and metal ions .
Aplicaciones Científicas De Investigación
Intermolecular Interactions in Biologically Active Derivatives : A study by Shukla, Mohan, Vishalakshi, and Chopra (2014) synthesized biologically active 1,2,4-triazole derivatives involving fluoro and chloro components. This research provided insights into the behavior of such compounds through different thermal techniques and quantum mechanical calculations, which are crucial for understanding the properties of compounds like 4-Chloro-5-fluoroindoline (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Herbicidal Activities of Chloro and Fluoro Derivatives : Kudo et al. (1998) explored the synthesis of various chloro and fluoro derivatives, including compounds similar to this compound, and found significant herbicidal activity against broadleaf and narrowleaf weeds. This study highlights the potential agricultural applications of such compounds (Kudo et al., 1998).
Synthesis and Biological Activity of Fluoro-Indole Derivatives : Deswal et al. (2020) conducted research on the synthesis of 5-fluoroindoline-2,3-diones, which bear structural similarities to this compound. They evaluated these compounds for their antibacterial and antifungal potency, revealing potential applications in pharmacology (Deswal et al., 2020).
Fluorogenic Derivatizing Agents for Amines : Bernstein et al. (1993) synthesized chloro and fluoro derivatives, including chloro-3-isothiocyanatoquinoline, and assessed their potential as fluorogenic derivatizing agents for amines. This application could be significant for analytical chemistry and biochemistry (Bernstein et al., 1993).
Microwave-Assisted Synthesis of Fluorinated Indole Derivatives : Shaikh et al. (2018) developed a microwave-assisted synthesis method for fluorinated indole derivatives, which are structurally related to this compound. This study provides an efficient and eco-friendly synthesis route that could be applied in various fields of chemistry and pharmacology (Shaikh et al., 2018).
Safety and Hazards
The safety data for 4-Chloro-5-fluoroindoline indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-chloro-5-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMHRLSOGHDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657784 | |
| Record name | 4-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
903551-32-6 | |
| Record name | 4-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

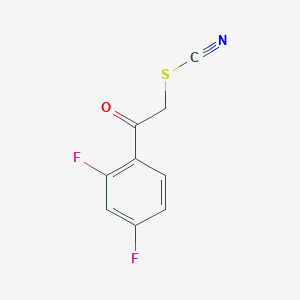
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)
![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)
